molecular formula C14H16N2O3S2 B2353821 7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane CAS No. 1706223-65-5

7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane

Cat. No. B2353821
CAS RN: 1706223-65-5
M. Wt: 324.41
InChI Key: WKAFCXNTAIIHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions.

Mechanism of Action

The mechanism of action of 7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane is not fully understood, but it is believed to act by inhibiting specific enzymes involved in cancer cell growth and inflammation. Specifically, it has been found to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell growth.
Biochemical and Physiological Effects:
Studies have shown that 7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane has biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane in lab experiments is its potential as a therapeutic agent. Additionally, it has a low toxicity profile, making it a safer option for use in animal studies. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in research.

Future Directions

There are several future directions for the study of 7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane. One direction is to further investigate its potential as an anti-cancer and anti-inflammatory agent, particularly in animal models. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use as a therapeutic agent. Finally, it may be useful to explore the potential of this compound in other fields, such as materials science or environmental chemistry.

Synthesis Methods

The synthesis of 7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane involves a multi-step process that includes the reaction of furan-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with pyridine-3-sulfonamide. The reaction mixture is then treated with sodium hydride, resulting in the formation of the final product.

Scientific Research Applications

7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential as an anti-inflammatory agent and has been found to reduce inflammation in animal models.

properties

IUPAC Name

7-(furan-2-yl)-4-pyridin-3-ylsulfonyl-1,4-thiazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c17-21(18,12-3-1-6-15-11-12)16-7-5-14(20-10-8-16)13-4-2-9-19-13/h1-4,6,9,11,14H,5,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAFCXNTAIIHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane

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